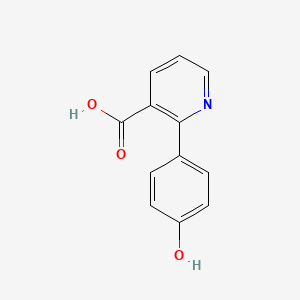

2-(4-Hydroxyphenyl)nicotinic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)nicotinic acid typically involves the condensation of nicotinic acid with appropriate aldehydes. For instance, nicotinic acid can be subjected to a series of condensation reactions with aldehydes to form acylhydrazones, which can then be cyclized to produce the desired compound . The reaction conditions often involve the use of organic solvents such as methanol or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions as those used in laboratory settings are employed, with potential modifications to optimize yield and purity for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxyphenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of a nitro group can produce an amine .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds related to 2-(4-Hydroxyphenyl)nicotinic acid. For instance, certain derivatives have shown promising results in protecting neurons against toxicity associated with neurodegenerative diseases such as Alzheimer's. These compounds act as positive allosteric modulators of acetylcholine receptors, which are crucial for cognitive functions. In vitro studies demonstrated that these derivatives could restore cellular viability in neuroblastoma cell lines exposed to toxic agents like okadaic acid and amyloid-beta peptides .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) as low as 7.81 µg/mL . Additionally, the compound shows fungicidal effects against Candida species, highlighting its potential use in treating fungal infections. The lack of cytotoxicity against normal cells further supports its therapeutic viability .

Potential in Cancer Therapy

The compound's ability to stimulate nitric oxide production in cancer cells suggests a role in cancer therapy. Increased nitric oxide levels have been associated with anti-tumor effects, making this compound a candidate for further investigation in oncological applications .

Interaction with Biological Targets

The biological activity of this compound can be attributed to its structural features that enable it to bind effectively to various biological targets. The hydroxyl group on the phenyl ring enhances hydrogen bonding interactions, increasing the affinity for receptors and enzymes involved in neurotransmission and metabolic processes.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound derivatives with target proteins. These studies reveal that modifications to the compound can significantly alter its binding energy and biological activity, providing insights into optimizing its therapeutic potential .

Case Study 1: Neuroprotection in Alzheimer's Models

In a study involving human neuroblastoma SH-SY5Y cells, this compound derivatives were evaluated for their neuroprotective effects against amyloid-beta toxicity. The results indicated that these compounds could prevent cell death at concentrations as low as 10 µM, suggesting their potential as therapeutic agents for Alzheimer's disease .

Case Study 2: Antibacterial Efficacy

A series of experiments assessed the antibacterial activity of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated effective inhibition at MIC values comparable to those of established antibiotics, indicating its potential as an alternative treatment option for resistant bacterial infections .

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(4-Hydroxyphenyl)nicotinic acid include other nicotinic acid derivatives such as:

- 2-Chloro-N-(2-chlorophenyl)nicotinamide

- 2-Chloro-N-(3-chlorophenyl)nicotinamide

- 2-Chloro-N-(4-chlorophenyl)nicotinamide

- N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

What sets this compound apart from these similar compounds is the presence of the hydroxyphenyl group, which imparts unique chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications .

Biologische Aktivität

2-(4-Hydroxyphenyl)nicotinic acid, also known as 4-(2-hydroxyphenyl)nicotinic acid, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H11NO3

- Molecular Weight : 219.22 g/mol

- CAS Number : 1258615-89-2

The compound features a hydroxyl group at the para position of the phenyl ring, which is believed to enhance its biological activity compared to other nicotinic acid derivatives.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study found that derivatives of nicotinic acid can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the hydroxyl group is believed to play a crucial role in enhancing this activity by facilitating hydrogen bonding with bacterial cell walls .

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect is attributed to its ability to modulate signaling pathways involved in inflammation, particularly through the inhibition of NF-kB activation .

3. Neuroprotective Effects

Recent research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function. The mechanism appears to involve the modulation of acetylcholine receptors and the reduction of oxidative stress markers .

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:

- Acetylcholine Receptors : The compound may enhance cholinergic signaling by acting on nicotinic acetylcholine receptors, which are crucial for cognitive functions.

- Cyclooxygenase Inhibition : It has been suggested that the compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis and subsequent reduction in inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-9-5-3-8(4-6-9)11-10(12(15)16)2-1-7-13-11/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKLWITWFQRFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686966 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258615-89-2 | |

| Record name | 3-Pyridinecarboxylic acid, 2-(4-hydroxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258615-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.